Aerophobin 2

Descripción general

Descripción

Aerophobin 2 is a brominated isoxazoline alkaloid found in the marine sponge Aplysina aerophoba This compound is part of a group of secondary metabolites that sponges produce as a defense mechanism against predators and microbial infections

Métodos De Preparación

Aerophobin 2 is primarily isolated from the marine sponge Aplysina aerophoba. The extraction process involves collecting the sponge, followed by solvent extraction using organic solvents such as methanol or acetone. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to purify this compound.

Análisis De Reacciones Químicas

Aerophobin 2 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form aeroplysinin-1 and dienone. This reaction is typically catalyzed by enzymes present in the sponge.

Reduction: Although less common, reduction reactions can modify the brominated isoxazoline ring, leading to various derivatives.

Substitution: Bromine atoms in this compound can be substituted with other functional groups under specific conditions, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are aeroplysinin-1 and dienone.

Aplicaciones Científicas De Investigación

Chemical Applications

Model Compound for Brominated Isoxazoline Alkaloids

- Aerophobin 2 serves as a model compound for studying the chemical properties of brominated isoxazoline alkaloids. Its structure allows researchers to explore the synthesis and reactivity of similar compounds, contributing to advancements in organic chemistry.

Biological Applications

Neuroprotective Effects

- This compound has been shown to inhibit the aggregation of α-synuclein (α-syn) and phosphorylated α-synuclein (pSyn), which are implicated in neurodegenerative diseases such as Parkinson's disease. This inhibition leads to a neuroprotective effect, making it a candidate for therapeutic development .

Feeding Deterrent

- The compound acts as a feeding deterrent against certain marine predators, such as the fish Blennius sphinx, indicating its role in the sponge's defense mechanisms . This biological activity suggests potential applications in ecological studies and natural product chemistry.

Medicinal Applications

Antimicrobial Properties

- This compound exhibits antimicrobial activity, making it a candidate for drug development against various pathogens. Its effectiveness against bacteria highlights its potential use in pharmaceuticals .

Cancer Research

- Preliminary studies suggest that this compound may have anti-cancer properties. Its ability to influence cellular processes could be further explored for developing cancer therapies .

Industrial Applications

Biotechnological Innovations

- The unique structure of this compound opens avenues for developing new materials and biotechnological applications. Its bioactivity may lead to innovations in material science and biotechnology .

Data Summary

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Model compound for brominated isoxazolines | Facilitates understanding of chemical reactivity |

| Biology | Neuroprotective agent | Inhibits α-synuclein aggregation; potential for PD therapy |

| Feeding deterrent against marine predators | Acts as a defense mechanism in sponges | |

| Medicine | Antimicrobial agent | Effective against various pathogens |

| Potential anti-cancer properties | Influences cellular processes; needs further research | |

| Industry | Development of new materials | Unique bioactivity may lead to innovations |

Case Studies

- Neuroprotective Activity Study

- Ecological Defense Mechanism

- Antimicrobial Efficacy

Mecanismo De Acción

Aerophobin 2 exerts its effects through several mechanisms:

Enzymatic Conversion: Upon mechanical damage to the sponge, this compound is enzymatically converted to aeroplysinin-1 and dienone. These compounds deter predators and prevent microbial infections.

Molecular Targets: this compound and its derivatives interact with cellular membranes and proteins, disrupting normal cellular functions and leading to cell death in predators and microbes.

Comparación Con Compuestos Similares

Aerophobin 2 is compared with other brominated isoxazoline alkaloids found in Aplysina aerophoba, such as:

Aerophobin 1: Similar in structure but differs in the position of bromine atoms.

Isofistularin 3: Another brominated isoxazoline alkaloid with a different substitution pattern.

Aplysinamisin 1: A related compound with distinct bioactivity.

This compound is unique due to its specific bromination pattern and its role in the sponge’s defense mechanisms.

Actividad Biológica

Aerophobin 2 is a brominated isoxazoline alkaloid derived from the marine sponge Aplysina aerophoba. This compound has garnered attention due to its significant biological activities, particularly its neuroprotective effects and role in marine ecology. This article synthesizes existing research findings, case studies, and biochemical analyses to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its unique brominated isoxazoline structure. It is part of a larger group of secondary metabolites known for their ecological roles in marine environments. The compound's molecular formula is , and it exhibits a complex interaction with biological systems, particularly in inhibiting protein aggregation.

Target Proteins

this compound primarily targets α-synuclein (α-syn) and phosphorylated α-synuclein (pSyn) , which are implicated in neurodegenerative diseases such as Parkinson's disease. The compound inhibits the aggregation of these proteins, thereby preventing the formation of toxic fibrils that can lead to neuronal cell death.

Biochemical Pathways

The inhibition of α-synuclein aggregation by this compound influences several biochemical pathways associated with neurodegeneration. This action results in a neuroprotective effect, making it a candidate for further research in therapeutic applications against neurodegenerative disorders .

Neuroprotective Effects

Research indicates that this compound exhibits weak inhibition of pSyn aggregation at concentrations around 10 µM without causing toxicity to primary dopaminergic neurons . This suggests its potential use in the development of drugs aimed at mitigating neurodegenerative processes.

Feeding Deterrence

This compound has been shown to act as a feeding deterrent against the polyphagous Mediterranean fish Blennius sphinx. Laboratory experiments demonstrated that extracts containing this compound significantly reduced feeding activity compared to control food, indicating its ecological role as a defensive metabolite .

Grazing Response in Aplysina aerophoba

A study investigated the response of Aplysina aerophoba to grazing by the opisthobranch Tylodina perversa. The results showed that grazing induced the mobilization of spherulous cells, which store brominated compounds like this compound. These cells accumulated at grazing sites, suggesting a defensive mechanism against predation .

Toxicity Assessments

In toxicity assessments involving zebrafish larvae, this compound was found to exhibit very low toxicity at concentrations exceeding 1 µM . In contrast, other compounds from the same sponge demonstrated significant toxic effects, highlighting this compound's relative safety for potential therapeutic applications .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

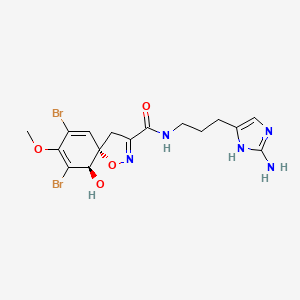

(5S,6R)-N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h5,7,13,24H,2-4,6H2,1H3,(H,20,25)(H3,19,21,22)/t13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZRBAQVYFYMTR-XJKSGUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCCCC3=CN=C(N3)N)C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCC3=CN=C(N3)N)C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Br2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236113 | |

| Record name | Aerophobin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87075-23-8 | |

| Record name | (5S,10R)-N-[3-(2-Amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87075-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aerophobin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087075238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aerophobin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity of Aerophobin-2?

A1: Aerophobin-2 has been identified as a feeding deterrent against the polyphagous Mediterranean fish, Blennius sphinx. This suggests a potential role for Aerophobin-2 as a defensive metabolite in the sponge Aplysina aerophoba against predation. []

Q2: Is Aerophobin-2 the only deterrent compound found in Aplysina aerophoba?

A2: No, research suggests that Isofistularin-3, another brominated isoxazoline alkaloid found in Aplysina aerophoba, also exhibits feeding deterrence against Blennius sphinx. []

Q3: How does the biological activity of Aerophobin-2 compare to its biotransformation products?

A3: Interestingly, Aerophobin-2 shows lower antibiotic and cytotoxic activity compared to its biotransformation products, Aeroplysinin-1 and the dienone. These compounds are formed through enzymatic degradation of Aerophobin-2 upon disruption of the sponge’s cellular structure. []

Q4: What is the geographic distribution of sponges producing Aerophobin-2?

A4: Aerophobin-2 has been isolated from Aplysina aerophoba sponges found in the Mediterranean Sea [, , ] and the Caribbean Sea [].

Q5: Are there variations in the Aerophobin-2 content within Aplysina aerophoba individuals?

A5: Yes, studies have shown that the concentration of Aerophobin-2 varies significantly between the outer layer (ectosome) and inner layer (choanosome) of the sponge. The ectosome shows higher concentrations, particularly during summer months. []

Q6: What factors might influence the concentration of Aerophobin-2 in Aplysina aerophoba?

A6: Research suggests a significant correlation between water temperature and the concentration of Aerophobin-2 in the ectosome of Aplysina aerophoba. []

Q7: Can environmental factors like depth or light influence the production of Aerophobin-2 in sponges?

A7: Studies on Aplysina aerophoba suggest that depth and light availability do not significantly affect the production of Aerophobin-2. This stability in alkaloid patterns points to a robust, potentially genetically determined, chemical profile. []

Q8: Is there evidence that bacteria associated with Aplysina aerophoba might be involved in Aerophobin-2 biosynthesis?

A8: While the exact biosynthetic pathway of Aerophobin-2 remains unclear, research has identified a strong association between an unidentified bacterium and the presence of both Aerophobin-2 and Isofistularin-3 in Aplysina aerophoba. This finding suggests a possible role of the bacterial community in the production of these compounds, or a direct influence of the compounds on these specific bacteria. []

Q9: What happens to Aerophobin-2 when the sponge Aplysina aerophoba is grazed upon?

A9: Grazing by the specialist predator Tylodina perversa induces a response in Aplysina aerophoba, involving the accumulation of spherulous cells, which contain brominated compounds including Aerophobin-2, at the grazing site. This suggests a potential role for these cells in the sponge's defense mechanism. []

Q10: Does Aplysina aerophoba exhibit a specific defense mechanism against its specialist grazer, Tylodina perversa?

A11: Research suggests that Aplysina aerophoba does not have a specific defense mechanism against Tylodina perversa. Instead, the sponge appears to rely on its general wound response, including the mobilization of spherulous cells and the reallocation of secondary metabolites like Aerophobin-2 to the affected area, as a defense strategy against both grazing and mechanical damage. []

Q11: What is the role of spherulous cells in the defense mechanism of Aplysina aerophoba?

A12: Spherulous cells play a crucial role in the defense mechanism of Aplysina aerophoba by storing and transporting brominated compounds, including Aerophobin-2, to sites of injury or grazing. These cells accumulate at the affected area, potentially contributing to the deterrence of predators and the prevention of infection. [, ]

Q12: Have there been attempts to synthesize Aerophobin-2 in the laboratory?

A13: Yes, a total synthesis of (±)-Aerophobin-1, a closely related compound, has been achieved. This synthesis utilized phenolic oxidation of a methyl pyruvate oxime derivative with thallium(III) trifluoroacetate as a key step. []

Q13: What can you tell me about the molecular structure of Aerophobin-2?

A14: Although specific spectroscopic data for Aerophobin-2 is not provided in the provided research, it is classified as a bromoisoxazoline alkaloid. This class of compounds typically features a brominated aromatic ring linked to an isoxazoline ring system. Further structural details would require additional spectroscopic analysis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.